α-Methyl-N-(2-propynyl)-m-(trifluoromethyl)benzeneethanamine α-Methyl-N-(2-propynyl)-m-(trifluoromethyl)benzeneethanamine
Brand Name: Vulcanchem
CAS No.: 15270-68-5
VCID: VC0100463
InChI: InChI=1S/C13H14F3N/c1-3-7-17-10(2)8-11-5-4-6-12(9-11)13(14,15)16/h1,4-6,9-10,17H,7-8H2,2H3
SMILES: CC(CC1=CC(=CC=C1)C(F)(F)F)NCC#C
Molecular Formula: C13H14F3N
Molecular Weight: 241.25 g/mol

α-Methyl-N-(2-propynyl)-m-(trifluoromethyl)benzeneethanamine

CAS No.: 15270-68-5

Main Products

VCID: VC0100463

Molecular Formula: C13H14F3N

Molecular Weight: 241.25 g/mol

α-Methyl-N-(2-propynyl)-m-(trifluoromethyl)benzeneethanamine - 15270-68-5

CAS No. 15270-68-5
Product Name α-Methyl-N-(2-propynyl)-m-(trifluoromethyl)benzeneethanamine
Molecular Formula C13H14F3N
Molecular Weight 241.25 g/mol
IUPAC Name N-prop-2-ynyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Standard InChI InChI=1S/C13H14F3N/c1-3-7-17-10(2)8-11-5-4-6-12(9-11)13(14,15)16/h1,4-6,9-10,17H,7-8H2,2H3
Standard InChIKey IZZLBKSVDHDIMQ-UHFFFAOYSA-N
SMILES CC(CC1=CC(=CC=C1)C(F)(F)F)NCC#C
Canonical SMILES CC(CC1=CC(=CC=C1)C(F)(F)F)NCC#C
Synonyms α-Methyl-N-(2-propynyl)-m-(trifluoromethyl)benzeneethanamine
PubChem Compound 203837
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator